8-Lavandulylkaempferol

Vue d'ensemble

Description

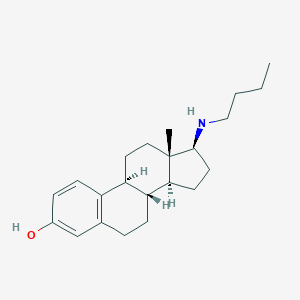

8-Lavandulylkaempferol is a flavonoid that can be isolated from Sophora flaWescens . It exhibits cytotoxic activity against the KB epidermoid carcinoma cell line .

Molecular Structure Analysis

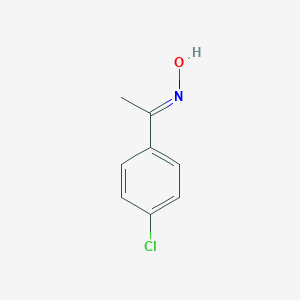

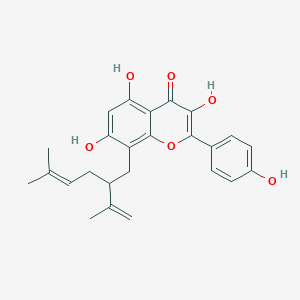

8-Lavandulylkaempferol is a tetrahydroxyflavone that is kaempferol substituted by a lavandulyl group at position 8 . Its molecular formula is C25H26O6 .Chemical Reactions Analysis

8-Lavandulylkaempferol exhibits significant inhibitory effects with IC(50) values of 7.10 and 8.11 microM for butyrylcholinesterase and acetylcholinesterase, respectively . It also shows inhibitory activities against aldose reductase .Physical And Chemical Properties Analysis

The molecular weight of 8-Lavandulylkaempferol is 422.47 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Medicine: Antioxidant and Neuroprotective Agent

8-Lavandulylkaempferol has been identified as a potent antioxidant, scavenging harmful free radicals and peroxynitrite in the body . This compound’s neuroprotective properties are particularly significant in the context of central nervous system disorders, where oxidative stress plays a key role in disease progression. Its ability to modulate key neurotransmitter receptors and transporters, such as the serotonin transporter (SERT), suggests potential therapeutic applications in treating anxiety and depression .

Biotechnology: Enzyme Inhibition

In biotechnological research, 8-Lavandulylkaempferol’s role as an enzyme inhibitor is of great interest. It has been shown to inhibit enzymes like aldehyde reductase, which are involved in metabolic pathways and could be targeted to treat metabolic disorders .

Agriculture: Pest Management and Plant Health

The agricultural applications of 8-Lavandulylkaempferol include its use as a natural pesticide, leveraging its chemical properties to protect crops from pests without the environmental impact of synthetic chemicals. Additionally, its antioxidant activity may contribute to plant health, helping to mitigate stress factors such as drought or disease .

Environmental Science: Pollution Mitigation

8-Lavandulylkaempferol’s antioxidant properties are also beneficial in environmental science, where it can contribute to pollution mitigation strategies. Its radical-scavenging ability may be utilized in processes designed to reduce the presence of harmful pollutants in the environment .

Material Science: Nanotechnology and Fabrication

In material science, 8-Lavandulylkaempferol could play a role in the development of nanomaterials, particularly in the fabrication of devices that require organic compounds with specific electrical or optical properties. Its molecular structure may provide useful interactions at the nanoscale for innovative material design .

Pharmacology: Drug Development and Therapeutic Applications

Pharmacologically, 8-Lavandulylkaempferol is a candidate for drug development due to its interaction with various molecular targets relevant to diseases. Its pharmacological actions in the central nervous system, including potential effects on neurotransmitter systems, make it a compound of interest for developing new treatments for neurological disorders .

Safety and Hazards

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJJIYPLHFCLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Lavandulylkaempferol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 8-lavandulylkaempferol a potential therapeutic candidate for Alzheimer's disease?

A1: 8-Lavandulylkaempferol demonstrates promising inhibitory activity against key enzymes implicated in Alzheimer's disease. Research indicates that it inhibits both butyrylcholinesterase and acetylcholinesterase, with IC₅₀ values of 7.10 and 8.11 μM, respectively []. This dual inhibition, alongside its ability to inhibit BACE1 (β-site amyloid precursor protein cleaving enzyme 1) [], suggests potential in mitigating the progression of Alzheimer's disease. The presence of the lavandulyl group appears to play a significant role in its cholinesterase inhibitory activity [].

Q2: How does the structure of 8-lavandulylkaempferol contribute to its biological activity?

A2: 8-Lavandulylkaempferol is a prenylated flavonoid. Its structure, specifically the prenyl group and its classification as a flavonol, contributes significantly to its BACE1 inhibitory activity []. Studies have shown that the presence of both the prenyl and lavandulyl groups influences its activity against various enzymes. The 3-hydroxyl group present in its structure also appears to contribute to its inhibitory activity toward advanced glycation endproduct (AGE) formation [].

Q3: Beyond Alzheimer's disease, what other therapeutic potential does 8-lavandulylkaempferol hold?

A3: 8-Lavandulylkaempferol exhibits potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications []. This, coupled with its inhibitory activity against AGE formation, suggests its potential as a therapeutic agent for managing diabetic complications and related diseases [].

Q4: Where can 8-lavandulylkaempferol be found naturally?

A4: 8-Lavandulylkaempferol has been isolated from the roots of Sophora flavescens, a plant traditionally used in herbal medicine []. This natural source makes it a potentially valuable candidate for developing novel therapeutic agents derived from natural products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.